Lucidumol A
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lucidumol A is typically extracted directly from Ganoderma lucidum. The extraction process involves the use of organic solvents such as ethanol or methanol to isolate the triterpenoids from the mushroom. The extract is then purified using chromatographic techniques to obtain this compound in its pure form .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum. The mushroom is grown on substrates such as sawdust or wood chips under controlled conditions. Once the mushrooms are harvested, they undergo a series of extraction and purification steps to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Lucidumol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced triterpenoid compounds .
Scientific Research Applications
Lucidumol A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a model compound to study the structure-activity relationships of triterpenoids.
- Employed in synthetic chemistry to develop new derivatives with enhanced biological activities.
Biology:
- Investigated for its role in modulating cellular pathways and gene expression.
- Studied for its effects on cell proliferation, apoptosis, and migration in various cell lines.
Medicine:
- Exhibits potent anticancer activity, particularly against colorectal cancer.
- Demonstrates anti-inflammatory properties by modulating inflammatory markers and cytokines.
- Explored for its potential use in treating other diseases such as diabetes, cardiovascular diseases, and neurodegenerative disorders .
Industry:
- Used in the development of nutraceuticals and dietary supplements.
- Investigated for its potential use in the cosmetic industry due to its antioxidant properties .
Mechanism of Action
Lucidumol A exerts its effects through multiple molecular targets and pathways . It modulates various signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, this compound has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer progression . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Lucidumol A is one of several triterpenoids found in Ganoderma lucidum. Other similar compounds include Ganodermanontriol, Ganoderic acid C2, and Ganosporeric acid A .
Comparison:
Ganodermanontriol: Exhibits similar anticancer and anti-inflammatory properties but differs in its molecular structure and specific biological activities.
Ganoderic acid C2: Known for its antiviral properties, particularly against the Dengue virus, and has a different mechanism of action compared to this compound.
Ganosporeric acid A: Also exhibits anticancer activity but has a distinct chemical structure and targets different molecular pathways.
This compound stands out due to its potent anticancer and anti-inflammatory effects, making it a unique and valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-18(9-10-24(33)27(4,5)34)19-11-16-30(8)25-20(12-15-29(19,30)7)28(6)14-13-23(32)26(2,3)22(28)17-21(25)31/h18-19,22,24,33-34H,9-17H2,1-8H3/t18-,19-,22+,24+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGCWXNRZNCAJG-AMKDLFIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944356 | |
Record name | 24,25-Dihydroxylanost-8-ene-3,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217476-73-8 | |
Record name | Lucidumol A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=217476-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lanost-8-ene-3,7-dione, 24,25-dihydroxy-, (24S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217476738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24,25-Dihydroxylanost-8-ene-3,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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